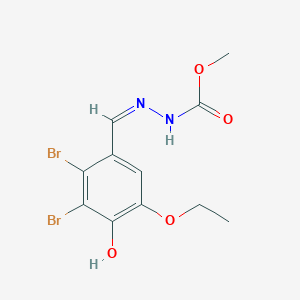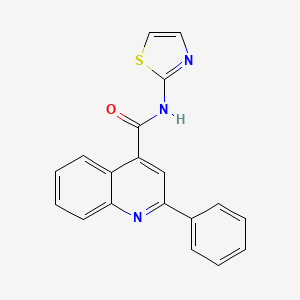![molecular formula C22H29N3OS B6140010 N,N-dibenzyl-N'-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B6140010.png)
N,N-dibenzyl-N'-[3-(4-morpholinyl)propyl]thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dibenzyl-N'-[3-(4-morpholinyl)propyl]thiourea, also known as DMTU, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DMTU is a thiourea derivative that has been synthesized through various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments.
Aplicaciones Científicas De Investigación
N,N-dibenzyl-N'-[3-(4-morpholinyl)propyl]thiourea has been extensively studied for its potential therapeutic applications, including its antioxidant and neuroprotective properties. It has been shown to protect against oxidative stress-induced damage in various cell types, including neuronal cells. This compound has also been investigated for its potential role in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Mecanismo De Acción
The mechanism of action of N,N-dibenzyl-N'-[3-(4-morpholinyl)propyl]thiourea is not fully understood, but it is believed to act as a free radical scavenger and antioxidant. This compound has been shown to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation in various cell types, suggesting that it may protect against oxidative stress-induced damage. Additionally, this compound has been shown to inhibit the activity of the enzyme monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including its antioxidant and neuroprotective properties. It has been shown to protect against oxidative stress-induced damage in various cell types, including neuronal cells. This compound has also been investigated for its potential role in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N,N-dibenzyl-N'-[3-(4-morpholinyl)propyl]thiourea in laboratory experiments is its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases. Additionally, this compound is relatively easy to synthesize and has been shown to have low toxicity in various cell types. However, one of the limitations of using this compound in laboratory experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of N,N-dibenzyl-N'-[3-(4-morpholinyl)propyl]thiourea, including further investigation of its mechanism of action and potential therapeutic applications. Additionally, more studies are needed to determine the optimal dosages and administration routes for this compound in various experimental settings. Finally, the development of more efficient synthesis methods for this compound could facilitate its use in a wider range of laboratory experiments.
Métodos De Síntesis
N,N-dibenzyl-N'-[3-(4-morpholinyl)propyl]thiourea can be synthesized through various methods, including the reaction of N,N-dibenzylthiourea with 3-(4-morpholinyl)propylamine in the presence of a base such as NaOH or KOH. The reaction is typically carried out in an organic solvent such as ethanol or methanol and requires careful control of reaction conditions to obtain a high yield of this compound.
Propiedades
IUPAC Name |
1,1-dibenzyl-3-(3-morpholin-4-ylpropyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3OS/c27-22(23-12-7-13-24-14-16-26-17-15-24)25(18-20-8-3-1-4-9-20)19-21-10-5-2-6-11-21/h1-6,8-11H,7,12-19H2,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZMKKHGMDGPXOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=S)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 1-{5-[(dimethylamino)methyl]-2-furoyl}-3-(2-phenoxyethyl)-3-piperidinecarboxylate](/img/structure/B6139929.png)

![N-(3,5-dimethylphenyl)-2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6139935.png)
![4-(5-{[3-(2-hydroxyethyl)-4-(1-methyl-4-piperidinyl)-1-piperazinyl]methyl}-2-thienyl)-2-methyl-3-butyn-2-ol](/img/structure/B6139943.png)

![(1S*,4S*)-2-({5-[(2,4-difluorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B6139964.png)
![2-ethyl-7-({5-[(2-isopropyl-1H-imidazol-1-yl)methyl]-1H-pyrazol-3-yl}carbonyl)-2,7-diazaspiro[4.4]nonane](/img/structure/B6139969.png)
![1-(4-fluorophenyl)-4-[1-(tetrahydro-2H-pyran-4-yl)-3-piperidinyl]piperazine](/img/structure/B6139982.png)
![3-(2-ethyl-1H-imidazol-1-yl)-N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}propanamide](/img/structure/B6139991.png)
![3,5-bis(difluoromethyl)-1-{[2-(2-methylphenyl)-4-quinolinyl]carbonyl}-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B6140006.png)
![2-[(4-amino-6,6-dimethyl-5,8-dihydro-6H-thiopyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio]-1-phenylethanone](/img/structure/B6140027.png)
![2-(2-methoxyphenoxy)-N-({1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-piperidinyl}methyl)acetamide](/img/structure/B6140034.png)
![2-(7-bromo-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-1-yl)-N-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetamide](/img/structure/B6140041.png)
![1-{3-oxo-3-[2-(2-phenylethyl)-4-morpholinyl]propyl}-2-azepanone](/img/structure/B6140046.png)